Hept-6-ene-1-sulfonyl chloride

Description

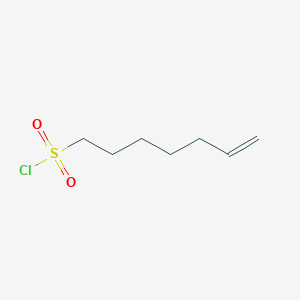

Hept-6-ene-1-sulfonyl chloride (C₇H₁₁ClO₂S) is a sulfonyl chloride derivative characterized by a terminal alkene group at the sixth carbon of a seven-carbon chain. This unsaturated structure distinguishes it from saturated analogs like heptane-1-sulfonyl chloride. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly employed in sulfonamide formation, nucleophilic substitutions, and as coupling agents in heterocyclic chemistry . The presence of the double bond in this compound introduces steric and electronic effects that influence its reactivity and physical properties compared to saturated counterparts.

Properties

IUPAC Name |

hept-6-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSMBNAFXBLIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699978-43-2 | |

| Record name | hept-6-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ene-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of hept-6-ene with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Electrophiles: Halogens, hydrogen halides

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Low temperatures for substitution reactions, ambient conditions for addition reactions

Major Products:

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Hept-6-ene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hept-6-ene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The double bond in the heptene chain can also participate in electrophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

This section compares Hept-6-ene-1-sulfonyl chloride with structurally related sulfonyl chlorides and sulfonate salts, emphasizing differences in reactivity, applications, and analytical data.

Structural Analogues: Sulfonyl Chlorides

Key Findings :

- The terminal alkene in this compound increases electrophilicity at the sulfonyl group due to allylic electron withdrawal, accelerating reactions with nucleophiles like amines or thiols .

- Saturated analogs (e.g., heptane-1-sulfonyl chloride) are more thermally stable but less reactive in cycloadditions or conjugate additions.

Sulfonate Salts

Key Findings :

- Sodium 1-heptanesulfonate is widely used in analytical chemistry as a mobile-phase additive for separating polar compounds via ion-pair chromatography .

- The unsaturated Hept-6-ene-1-sulfonate (derived from this compound) would likely exhibit lower solubility in water compared to saturated analogs due to the hydrophobic alkene group.

Analytical Chemistry

Saturated sulfonates (e.g., sodium 1-heptanesulfonate) are standardized reagents in USP protocols for titrimetric analyses. For example, phenolphthalein and iodine titrations are used to quantify sulfonate purity, with strict specifications for pharmaceutical applications .

Biological Activity

Hept-6-ene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields of chemistry and biology due to its potential biological activities and applications. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Sulfonyl chlorides are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

- Inhibition of Enzymatic Activity : Research indicates that sulfonyl chlorides can act as inhibitors of specific enzymes. For instance, compounds containing sulfonyl groups have been shown to inhibit the activity of certain proteases and kinases, which are critical in cancer progression and other diseases.

- Potential in Drug Development : The unique structure of this compound makes it a candidate for further investigation in drug development, particularly in designing inhibitors targeting specific biological pathways.

Antimicrobial Studies

A study focused on the antimicrobial properties of sulfonamide derivatives found that compounds with similar structural motifs demonstrated significant inhibition against Escherichia coli and Haemophilus influenzae. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens .

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| Sulfonamide A | E. coli | 5.2 |

| Sulfonamide B | H. influenzae | 3.8 |

| Hept-6-ene-SCl | TBD | TBD |

Enzyme Inhibition

Research has shown that sulfonyl chlorides can inhibit histone acetyltransferase (HAT) activity, which is crucial for chromatin remodeling and gene expression regulation. A related compound demonstrated an IC50 value in the low micromolar range for HAT inhibition, indicating that this compound may have similar inhibitory effects .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of heptene with chlorosulfonic acid or sulfur trioxide followed by hydrolysis to yield the desired sulfonyl chloride product. This method allows for the introduction of the sulfonyl group while maintaining the integrity of the heptene backbone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.